molecular formula C18H15Cl2N5O3S B3609485 3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B3609485
M. Wt: 452.3 g/mol
InChI Key: GHSWZIDZVOUCRE-UHFFFAOYSA-N
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Description

3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoyl chloride with an appropriate amine in the presence of a base such as triethylamine.

    Formation of Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Nitrobenzyl Sulfanyl Group: The nitrobenzyl sulfanyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable thiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro groups on the benzamide core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro groups could yield various substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The unique functional groups present in this compound make it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the triazole ring and nitrobenzyl sulfanyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-(4-methyl-2-nitrophenyl)benzamide: This compound shares a similar benzamide core but differs in the position and nature of the substituents.

    2,6-Dichloro-N-(4-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substituents on the benzamide core.

Uniqueness

3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is unique due to the presence of the triazole ring and nitrobenzyl sulfanyl group, which confer specific chemical and biological properties. These functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dichloro-N-[[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O3S/c1-24-16(9-21-17(26)12-4-7-14(19)15(20)8-12)22-23-18(24)29-10-11-2-5-13(6-3-11)25(27)28/h2-8H,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSWZIDZVOUCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

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